6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
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Overview
Description
6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is an organic compound characterized by a benzodioxepine ring system with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the phenyl and aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Reduction: 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
- 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Uniqueness
6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group on the benzodioxepine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
6-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-9-14(13-5-2-1-3-6-13)16-15(10-12)18-7-4-8-19-16/h1-3,5-6,9-11H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUGIXVFDUZZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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